

stability and storage conditions for thiaisatoic anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-thieno[3,2-d][1,3]oxazine-2,4-dione*

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An In-depth Technical Guide to the Stability and Storage of Thiaisatoic Anhydride

Introduction

Thiaisatoic anhydride, a sulfur-containing heterocyclic compound, is a vital reagent in organic synthesis, serving as a precursor for a variety of pharmaceuticals and bioactive molecules. Its utility stems from the reactive anhydride functional group, which allows for the facile introduction of the thiosalicyl moiety. However, this inherent reactivity also renders the molecule susceptible to degradation, posing significant challenges to its long-term storage and experimental reproducibility. This guide provides a comprehensive overview of the stability profile of thiaisatoic anhydride, grounded in the fundamental principles of cyclic anhydride chemistry. We will explore the primary degradation pathways and offer field-proven protocols for storage, handling, and stability assessment to ensure the integrity of this critical reagent in research and development settings.

Chemical & Physical Properties

Understanding the fundamental properties of thiaisatoic anhydride is the first step toward ensuring its stability. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison to analogous compounds like isatoic and phthalic anhydride.

Caption: Chemical Structure of Thiaisatoic Anhydride.

Table 1: Physicochemical Properties of Thiaisatoic Anhydride and Related Anhydrides

Property	Thiaisatoic Anhydride	Isatoic Anhydride	Phthalic Anhydride
Molecular Formula	C ₈ H ₄ O ₃ S	C ₈ H ₅ NO ₃	C ₈ H ₄ O ₃
Molar Mass	180.18 g/mol	163.13 g/mol	148.12 g/mol
Appearance	Typically a crystalline solid	Beige Powder Solid[1]	White flakes[2]
Melting Point	Not widely reported	243 °C (decomposes) [1]	131.6 °C[2]
Key Structural Feature	Thio-ester cyclic anhydride	Carbamate cyclic anhydride	Dicarboxylic acid anhydride

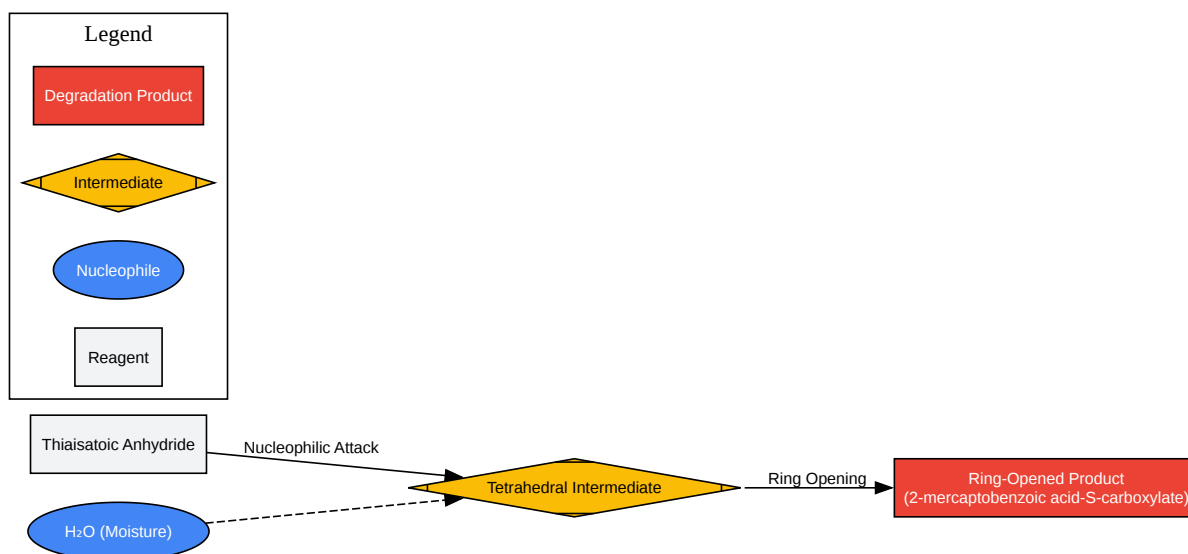
Core Stability Profile: Degradation Pathways

The stability of thiaisatoic anhydride is primarily dictated by the reactivity of the anhydride moiety. Like most acid anhydrides, it is highly electrophilic and susceptible to nucleophilic attack.[3][4]

Hydrolytic Instability: The Primary Threat

The most significant and common degradation pathway for thiaisatoic anhydride is hydrolysis. [5][6] The presence of atmospheric or solvent-borne moisture is sufficient to initiate this process.

Mechanism of Hydrolysis: The reaction proceeds via nucleophilic acyl substitution. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the cleavage of the acyl-oxygen bond and subsequent ring-opening, ultimately yielding 2-mercaptobenzoic acid-S-carboxylate.



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- To cite this document: BenchChem. [stability and storage conditions for thiaisatoic anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223657#stability-and-storage-conditions-for-thiaisatoic-anhydride>]

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